molecular formula C12H12F3NO2 B14179416 1-(3-Hydroxy-5-trifluoromethylphenyl)piperidin-2-one CAS No. 885044-46-2

1-(3-Hydroxy-5-trifluoromethylphenyl)piperidin-2-one

Cat. No.: B14179416
CAS No.: 885044-46-2
M. Wt: 259.22 g/mol
InChI Key: HEHPPQFLLFNPTE-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-5-trifluoromethylphenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of 1-(3-Hydroxy-5-trifluoromethylphenyl)piperidin-2-one involves several steps. One common synthetic route starts with commercially available starting materials such as 3-hydroxy-5-trifluoromethylbenzaldehyde and piperidin-2-one. The reaction typically involves the formation of an imine intermediate, followed by cyclization and subsequent reduction to yield the desired product. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents .

Chemical Reactions Analysis

1-(3-Hydroxy-5-trifluoromethylphenyl)piperidin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Hydroxy-5-trifluoromethylphenyl)piperidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-5-trifluoromethylphenyl)piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(3-Hydroxy-5-trifluoromethylphenyl)piperidin-2-one can be compared with other piperidine derivatives, such as:

Properties

CAS No.

885044-46-2

Molecular Formula

C12H12F3NO2

Molecular Weight

259.22 g/mol

IUPAC Name

1-[3-hydroxy-5-(trifluoromethyl)phenyl]piperidin-2-one

InChI

InChI=1S/C12H12F3NO2/c13-12(14,15)8-5-9(7-10(17)6-8)16-4-2-1-3-11(16)18/h5-7,17H,1-4H2

InChI Key

HEHPPQFLLFNPTE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)C2=CC(=CC(=C2)C(F)(F)F)O

Origin of Product

United States

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